1,3-Butadiene-2-ol

Description

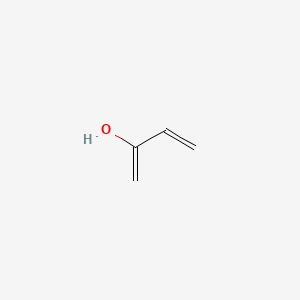

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

buta-1,3-dien-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O/c1-3-4(2)5/h3,5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBUYNXFWDRGMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30207863 | |

| Record name | 1,3-Butadiene-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59120-04-6 | |

| Record name | 1,3-Butadiene-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059120046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Butadiene-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of 1,3 Butadiene 2 Ol

Keto-Enol Tautomerism of 1,3-Butadiene-2-ol and its Carbonyl Tautomers

This compound, as an enol, exists in equilibrium with its more stable carbonyl constitutional isomers, known as tautomers. youtube.comyoutube.com This process, known as keto-enol tautomerism, involves the migration of a proton and the shifting of pi-electrons. The primary carbonyl tautomers of this compound are but-3-en-2-one (B6265698) and, through a more complex rearrangement involving an allene (B1206475) intermediate, crotonaldehyde (B89634) (but-2-enal). Generally, the keto form is significantly more stable and favored at equilibrium due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org

Mechanistic Elucidation of Proton Transfer and π-Electron Rearrangements

The interconversion between this compound and its keto tautomers does not occur spontaneously but is catalyzed by the presence of acid or base. youtube.comlibretexts.org The process involves two distinct proton transfer steps. libretexts.org

Acid-Catalyzed Mechanism: Under acidic conditions, the reaction begins with the protonation of the carbonyl oxygen of the keto tautomer, forming a resonance-stabilized oxonium ion. libretexts.orgchemistrysteps.com This protonation increases the acidity of the α-hydrogens. A weak base, such as water, then removes a proton from the α-carbon. masterorganicchemistry.com This deprotonation is the rate-determining step and results in the formation of the enol through a rearrangement of electrons. chemistrysteps.com The reverse process, conversion from the enol to the keto form, starts with the protonation of the α-carbon of the enol, followed by deprotonation of the hydroxyl oxygen. libretexts.orglibretexts.org

Base-Catalyzed Mechanism: In a basic medium, the mechanism starts with the deprotonation of the α-carbon by a base, forming a resonance-stabilized enolate anion. libretexts.orglibretexts.org This is typically the slow, rate-determining step. masterorganicchemistry.com Subsequently, the oxygen atom of the enolate is protonated by a proton source, such as water, to yield the enol. libretexts.orgyoutube.com The regeneration of the keto form from the enol under basic conditions involves the deprotonation of the hydroxyl group to form the enolate, followed by protonation at the α-carbon. libretexts.orglibretexts.org

Kinetic and Thermodynamic Aspects of Tautomeric Equilibria in Solution and Gas Phase

The equilibrium between keto and enol tautomers is a dynamic process governed by both kinetic and thermodynamic factors. Thermodynamically, the keto form is generally more stable than the enol form by approximately 45–60 kJ/mol for simple carbonyls. libretexts.org This stability difference is primarily attributed to the stronger C=O double bond (~749 kJ/mol) compared to the C=C double bond (~611 kJ/mol). libretexts.org Consequently, for a compound like but-3-en-2-one, the equilibrium would heavily favor the keto form.

Kinetically, the rate of interconversion is typically slow in neutral media but is significantly accelerated by acid or base catalysts. libretexts.org The rate-determining step in both pathways is the breaking of a C-H bond at the α-carbon. chemistrysteps.commasterorganicchemistry.com

Influence of Substituents, Solvent Environment, and Catalysis on Tautomerization

The position of the keto-enol equilibrium is sensitive to several external and internal factors.

Substituents: Electron-donating or withdrawing substituents on the molecule can alter the relative stabilities of the tautomers. For instance, in β-dicarbonyl compounds, the enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation, shifting the equilibrium towards the enol. libretexts.orglibretexts.org Electronegative substituents can also increase the degree of enolization. missouri.edu

Solvent Environment: The polarity of the solvent plays a crucial role in the tautomeric equilibrium. nih.gov Generally, a polar solvent will favor the tautomer with the higher dipole moment. missouri.edu While it is often assumed the keto form is more polar, this is not always the case. Nonpolar solvents are less able to solvate the polar keto form, which can lead to a relative increase in the enol concentration. Hydrogen-bonding solvents can also influence the equilibrium by competing with intramolecular hydrogen bonds that might stabilize the enol form. missouri.edunih.gov For example, a strong hydrogen bond accepting solvent like DMSO can stabilize the enol tautomer. missouri.edu

Catalysis: As previously discussed, both acids and bases are effective catalysts for tautomerization. They provide lower energy pathways for the necessary proton transfers, thereby increasing the rate at which equilibrium is achieved. youtube.comyoutube.com Various catalysts, including those with both acidic and basic sites like MgO–SiO₂, are used in industrial processes that involve tautomerization steps, such as the conversion of ethanol (B145695) to 1,3-butadiene (B125203). rsc.org

Cycloaddition Reactions of this compound as a Conjugated Diene

This compound is a conjugated diene and can participate in cycloaddition reactions, most notably the Diels-Alder reaction. libretexts.org This reaction is a powerful tool in organic synthesis for forming six-membered rings. masterorganicchemistry.com The presence of the hydroxyl group at the C2 position classifies this compound as an electron-rich diene, which enhances its reactivity towards electron-deficient dienophiles. masterorganicchemistry.com

Diels-Alder Reactivity and Regioselectivity with Various Dienophiles

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. libretexts.org The reactivity is enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.com The -OH group on this compound is an electron-donating group, thus activating the diene for reaction with dienophiles bearing electron-withdrawing groups like cyano (-CN) or carbonyl (-C=O) groups.

When an unsymmetrical diene like this compound reacts with an unsymmetrical dienophile, the issue of regioselectivity arises, meaning multiple constitutional isomers can be formed. masterorganicchemistry.com The outcome is governed by the electronic distribution in the reactants. The most electron-rich carbon of the diene preferentially bonds to the most electron-deficient carbon of the dienophile. chemistrysteps.com

For a 2-substituted diene with an electron-donating group (like the -OH in this compound), the major regioisomer formed is typically the "para" product (1,4-adduct). masterorganicchemistry.com This can be rationalized by examining the resonance structures of the diene, which show an increase in electron density (partial negative charge) at the C1 and C4 positions. The C1 position is generally considered the most nucleophilic due to stabilization from the adjacent electron-donating group. chemtube3d.com This aligns with Frontier Molecular Orbital (FMO) theory, which predicts that the reaction occurs through the orientation that allows for the best overlap between the largest coefficient of the Highest Occupied Molecular Orbital (HOMO) of the diene and the largest coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. chemtube3d.com

Table 1: Predicted Regioselectivity in the Diels-Alder Reaction of this compound

| Dienophile | Predicted Major Product | Predicted Minor Product |

|---|---|---|

| Acrylonitrile | 4-hydroxy-4-vinylcyclohex-1-ene-1-carbonitrile ("Para") | 4-hydroxy-3-vinylcyclohex-1-ene-1-carbonitrile ("Meta") |

| Methyl Acrylate | Methyl 4-hydroxy-4-vinylcyclohex-1-ene-1-carboxylate ("Para") | Methyl 4-hydroxy-3-vinylcyclohex-1-ene-1-carboxylate ("Meta") |

| Acrolein | 4-hydroxy-4-vinylcyclohex-1-ene-1-carbaldehyde ("Para") | 4-hydroxy-3-vinylcyclohex-1-ene-1-carbaldehyde ("Meta") |

Stereoselectivity in Cycloaddition Reactions

The Diels-Alder reaction is highly stereospecific with respect to both the diene and the dienophile. Substituents that are cis on the dienophile remain cis in the product, and those that are trans remain trans. masterorganicchemistry.comyoutube.com

Furthermore, when cyclic products are formed, there is often a preference for the endo product over the exo product. This is known as the "endo rule." youtube.com The endo transition state is favored not because the resulting product is more stable (the exo product is often the thermodynamically more stable isomer), but because the endo transition state is kinetically favored. youtube.com This preference is attributed to stabilizing secondary orbital interactions between the p-orbitals of the electron-withdrawing group on the dienophile and the developing pi-bond at the C2 and C3 positions of the diene. youtube.com While specific experimental studies on this compound are lacking, it is expected to follow this general principle, favoring the formation of the endo adduct as the major kinetic product.

Intramolecular Cycloaddition Pathways

While intermolecular Diels-Alder reactions of conjugated dienes are well-documented, specific studies on the intramolecular cycloaddition of this compound are not extensively reported in the literature. masterorganicchemistry.comlibretexts.org However, the reactivity can be predicted based on established principles of intramolecular [4+2] cycloaddition reactions. masterorganicchemistry.com In such a reaction, the diene (the this compound core) and the dienophile (an alkene or alkyne) are tethered within the same molecule.

The reaction's feasibility is largely dependent on the length and nature of the tether connecting the diene and dienophile. Typically, tethers of three or four atoms are optimal for forming stable five- or six-membered rings fused to the newly formed cyclohexene (B86901) ring. masterorganicchemistry.com For a derivative of this compound, a hypothetical intramolecular Diels-Alder reaction can be envisioned where the hydroxyl group is linked to a dienophile-containing chain.

The mechanism is concerted, proceeding through a cyclic transition state where the diene must adopt an s-cis conformation. masterorganicchemistry.com The presence of the hydroxyl group, an electron-donating group, on the diene backbone would activate it for reaction with an electron-deficient dienophile. The reaction would result in the formation of a bicyclic structure containing a hydroxyl-substituted cyclohexene ring. The stereochemical outcome would be governed by the orientation of the dienophile relative to the diene in the transition state, with the endo product often being favored. libretexts.org

Polymerization and Oligomerization Mechanisms of this compound Derivatives

Derivatives of this compound, and hydroxy-functionalized butadienes in general, are valuable monomers for creating functional polymers with tailored properties. Their polymerization can proceed through various mechanisms, including radical, coordination, and copolymerization pathways.

The free-radical polymerization of butadiene and its derivatives is a common method for producing synthetic rubbers. iokinetic.com For a hydroxy-functionalized monomer, this process allows for the incorporation of polar hydroxyl groups along the polymer backbone. The polymerization is initiated by radical species generated from initiators like peroxides or azo compounds at elevated temperatures. iokinetic.com

The mechanism involves three main stages:

Initiation: A radical initiator decomposes to form free radicals, which then add to the double bond of a monomer molecule, creating a new, larger radical.

Propagation: The monomer radical adds to another monomer molecule, and this process repeats, rapidly extending the polymer chain. The addition to a conjugated diene can occur at the 1,2- or 1,4-positions, leading to different microstructures (pendant vinyl groups vs. an in-chain double bond).

Termination: The growth of polymer chains is halted, typically by the combination of two radicals or by disproportionation.

The presence of the hydroxyl group can influence the polymerization process and the final properties of the polymer. For instance, emulsion polymerization, which uses a redox-pair initiator, has been successfully employed for adamantyl-substituted 1,3-butadienes derived from a buten-2-ol precursor. uidaho.edu Living free-radical polymerization techniques, using initiators like alkoxyamines, have also been developed for 1,3-dienes, allowing for precise control over molecular weight and the creation of block copolymers. acs.org

| Initiator Type | Examples | Typical Conditions | Key Feature |

|---|---|---|---|

| Peroxides | Benzoyl peroxide, Dicumyl peroxide | Thermal decomposition (High Temp.) | Commonly used for bulk polymerization. iokinetic.com |

| Redox Initiators | Hydroperoxide/Fe(II) salt | Low temperature | Used in emulsion polymerization systems. uidaho.edu |

| Alkoxyamines | TEMPO-based initiators | Controlled/Living polymerization | Allows for synthesis of well-defined polymer architectures. acs.org |

Coordination polymerization, particularly with Ziegler-Natta or other single-site metal catalysts, offers exceptional control over the stereochemistry of the resulting polybutadiene. researchgate.netorgoreview.com This control allows for the selective production of polymers with high cis-1,4, trans-1,4, or 1,2 (vinyl) content, which determines the material's properties. nih.gov

The mechanism involves the insertion of the diene monomer into a metal-carbon bond at the active center of the catalyst. orgoreview.com The diene first coordinates to the transition metal (e.g., Titanium, Cobalt, Nickel, Neodymium), and the structure of the resulting polymer is dictated by the catalyst system, including the metal, ligands, and cocatalyst (often an organoaluminum compound). researchgate.netnih.gov

While polar functional groups like hydroxyls can sometimes poison Ziegler-Natta catalysts by coordinating too strongly to the active metal center, catalyst systems have been developed that are tolerant to functional groups. researchgate.netbenthamdirect.com Research has shown that ligands containing hydroxyl groups in close proximity to the metal center can even enhance catalytic activity in 1,3-butadiene polymerization, suggesting that hydroxy-functionalized monomers could be successfully polymerized with appropriately designed catalysts. nih.gov

| Catalyst System (Metal/Cocatalyst) | Predominant Microstructure | Reference |

|---|---|---|

| CoCl₂(dhbp) / MAO | cis-1,4 (up to 94.6%) | nih.gov |

| NiBr₂(dhbp) / MAO / NBA | iso-1,2 (syndiotacticity >99%) | nih.gov |

| CpTiCl₃ / MAO | cis-1,4 (~75-80%) | nih.gov |

| MoO₂Cl₂ / Al(OPhCH₃)(i-Bu)₂ | 1,2-structure | nih.gov |

MAO: Methylaluminoxane; dhbp: 6,6′-dihydroxy-2,2′-bipyridine; NBA: 5-norbornene-2-methylamine; Cp: cyclopentadienyl

Copolymerization of a hydroxy-functionalized butadiene derivative with other commodity monomers is a direct strategy for creating advanced materials with enhanced properties. mdpi.com Incorporating a polar monomer containing a hydroxyl group into a nonpolar polymer backbone (like polyethylene (B3416737) or polybutadiene) can significantly alter its characteristics. mdpi.com

For example, copolymerizing 1,3-butadiene with phenyl-substituted butadienes using a CpTiCl₃/MAO catalyst system allows for the creation of copolymers with tunable glass transition temperatures (Tg). nih.gov The Tg of the resulting copolymer is highly dependent on the incorporation content of the comonomer. nih.gov Similarly, introducing a hydroxy-functionalized monomer would be expected to increase the Tg and improve properties such as adhesion and chemical resistance.

The pendant hydroxyl groups also serve as reactive sites for post-polymerization modification, allowing for crosslinking or the grafting of other chemical moieties. The reactivity ratios of the monomers, which describe the relative tendency of each monomer to add to the growing chain, are crucial in determining the final composition and sequence distribution of the copolymer. nih.gov Coordination copolymerization of ethylene (B1197577) and 1,3-butadiene has been shown to produce copolymers with pendant vinyl groups that can be functionalized, demonstrating a viable pathway for creating functionalized polyolefins from simple feedstocks. mdpi.comresearchgate.net

Other Electrophilic and Nucleophilic Transformations

Electrophilic Addition: Conjugated dienes readily undergo electrophilic addition reactions, characteristically yielding a mixture of 1,2- and 1,4-addition products. pressbooks.pub The reaction of this compound with an electrophile like HBr would proceed via a resonance-stabilized allylic carbocation. libretexts.orgchemistrysteps.com

The mechanism involves two key steps:

Protonation: The initial attack of the electrophile (H⁺) on one of the double bonds forms a carbocation. The hydroxyl group at C2 is an electron-donating group, which will direct the protonation to a terminal carbon (C1 or C4) to form the most stable carbocation intermediate. Protonation at C1 would yield a resonance-stabilized tertiary carbocation at C2 and a secondary allylic cation at C4. This intermediate would be particularly stable.

Nucleophilic Attack: The nucleophile (Br⁻) can then attack either of the carbons bearing a partial positive charge (C2 or C4), leading to the 1,2-adduct and the 1,4-adduct, respectively.

The product distribution (1,2- vs. 1,4-adduct) is often temperature-dependent. At lower temperatures, the kinetically controlled product (typically the 1,2-adduct, which forms faster) predominates, while at higher temperatures, the more stable, thermodynamically controlled product (often the 1,4-adduct) is favored. chemistrysteps.com

Nucleophilic Transformations of the Hydroxyl Group: The hydroxyl group of this compound can participate in reactions typical of alcohols. msu.edu

As a Nucleophile: The oxygen atom has lone pairs of electrons and can act as a nucleophile, attacking electrophiles. This can lead to the formation of ethers (Williamson ether synthesis) or esters (Fischer esterification), although the enolic nature of the alcohol may complicate these reactions.

As a Leaving Group: The hydroxyl group is a poor leaving group (OH⁻). libretexts.org However, in the presence of a strong acid, it can be protonated to form an oxonium ion (-OH₂⁺). libretexts.org This makes water, a much better leaving group, which can depart to form a carbocation, leading to Sₙ1 substitution or E1 elimination reactions. libretexts.orglibretexts.org

Functional Group Interconversions and Derivatization Strategies of this compound

This compound, as a dienol, possesses a versatile chemical structure characterized by a hydroxyl group attached to a conjugated diene system. This arrangement imparts unique reactivity, allowing for a variety of functional group interconversions and derivatization strategies. The presence of the hydroxyl group, the double bonds, and the potential for tautomerization to an α,β-unsaturated ketone (3-buten-2-one) are key factors governing its chemical behavior. While specific literature on the derivatization of this compound is limited, its reactivity can be inferred from the well-established chemistry of enols and other vinyl alcohols.

The primary strategies for its derivatization involve reactions at the hydroxyl group and exploiting the nucleophilic character of the carbon atom alpha to the hydroxyl group. These transformations allow for the introduction of a wide range of functional groups, leading to the synthesis of diverse chemical entities.

Reactions at the Hydroxyl Group

The hydroxyl group of this compound can undergo several common transformations typical of alcohols, such as etherification and esterification. These reactions are often catalyzed and aim to replace the hydroxyl proton or the entire hydroxyl group with other functionalities.

Etherification: The formation of ethers from this compound can be achieved under various conditions. For instance, Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a plausible route. Additionally, acid-catalyzed or metal-catalyzed additions to alkynes can yield vinyl ethers. Palladium-catalyzed transetherification with another vinyl ether is also a viable method for synthesizing new vinyl ethers.

Esterification: Ester derivatives of this compound can be prepared through reaction with carboxylic acids, acid chlorides, or acid anhydrides. Enzyme-catalyzed esterification is a mild and efficient method for producing vinyl esters, which are valuable monomers in polymer chemistry. Deprotonation of the enol can form an enolate, which can be trapped by acylation to yield esters like vinyl acetate.

| Reaction Type | Reagent/Catalyst | Product Type |

| Etherification | Sodium hydride, Alkyl halide | Alkyl dienyl ether |

| Etherification | Palladium catalyst, Vinyl ether | Substituted vinyl ether |

| Esterification | Carboxylic acid, Acid catalyst | Dienyl ester |

| Esterification | Acid chloride, Pyridine | Dienyl ester |

| Esterification | Candida antarctica lipase (B570770) B, Carboxylic acid | Dienyl ester |

Derivatization via Enol/Enolate Reactivity

A significant aspect of the reactivity of this compound stems from its nature as an enol. Enols and their corresponding enolates are excellent nucleophiles, with the carbon atom at the C1 position being particularly reactive towards electrophiles. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Alkylation: The enolate of this compound, generated by treatment with a suitable base, can react with alkyl halides in an SN2 fashion. This results in the formation of a new carbon-carbon bond at the C1 position, leading to α-alkylated derivatives of the corresponding keto-tautomer.

Halogenation: Enols readily react with electrophilic halogens, such as bromine. This reaction proceeds via the attack of the electron-rich double bond on the halogen, leading to the formation of an α-halogenated carbonyl compound after tautomerization.

| Reaction Type | Reagent | Product Type |

| α-Alkylation | Strong base (e.g., LDA), Alkyl halide | α-Alkyl-α,β-unsaturated ketone |

| α-Halogenation | Bromine, Acetic acid | α-Bromo-α,β-unsaturated ketone |

These functional group interconversions and derivatization strategies highlight the synthetic potential of this compound as a building block in organic synthesis. The ability to modify both the hydroxyl group and the carbon backbone opens avenues for the creation of a wide array of complex molecules.

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Investigations of 1,3 Butadiene 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules. creative-biostructure.com For a reactive species like 1,3-butadiene-2-ol, specialized NMR techniques are required to gain detailed insights.

Dynamic NMR for Tautomeric Exchange Kinetics

The interconversion between this compound and its keto form, methyl vinyl ketone, is a dynamic process known as tautomerism. Dynamic NMR (DNMR) spectroscopy is an invaluable technique for studying the kinetics of such exchange processes. fu-berlin.de By analyzing the changes in NMR lineshapes as a function of temperature, it is possible to determine the rate constants and activation parameters for the tautomeric equilibrium.

For instance, in related systems, DNMR has been successfully used to quantify the rates of intramolecular proton transfer. fu-berlin.de In the case of this compound, DNMR experiments could provide crucial data on the energy barrier for the keto-enol tautomerization, shedding light on its stability and reactivity under different conditions. The study of kinetic isotope effects, by substituting protons with deuterium, can further elucidate the mechanism of the proton transfer step. fu-berlin.de

Advanced 2D NMR Techniques for Complex Structural Elucidation

While 1D NMR provides fundamental information about the chemical environment of nuclei, complex molecules often exhibit overlapping signals that are difficult to interpret. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for the unambiguous structural elucidation of compounds like this compound. creative-biostructure.comcornell.edu

COSY experiments reveal scalar (J-coupled) interactions between protons, helping to identify neighboring protons in the molecular structure. creative-biostructure.com

HSQC correlates the chemical shifts of protons with directly attached heteronuclei, such as ¹³C, providing a map of C-H connectivities. creative-biostructure.com

HMBC identifies longer-range couplings between protons and carbons (typically 2-3 bonds away), which is critical for piecing together the carbon skeleton and identifying the positions of functional groups. cornell.edu

In the context of this compound, these techniques would be instrumental in confirming the connectivity of the diene system and the position of the hydroxyl group. For example, HMBC correlations between the hydroxyl proton and the carbons of the butadiene backbone would provide definitive proof of the enol structure. The structural characterization of related complex molecules, such as exocyclic deoxyadenosine (B7792050) adducts of 1,2,3,4-diepoxybutane, has been successfully achieved using a combination of one- and two-dimensional NMR techniques. nih.gov

Vibrational Spectroscopy Methodologies (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and conformational isomers of a molecule. nih.goviitm.ac.in

In Situ Spectroscopic Monitoring of Reaction Pathways

The transient nature of this compound makes in situ spectroscopic monitoring essential for studying its formation and subsequent reactions. Techniques like Attenuated Total Reflection Infrared (ATR-IR) spectroscopy allow for the continuous monitoring of reactant and product concentrations in real-time. nih.govresearchgate.net This is particularly valuable for understanding the kinetics and mechanisms of reactions involving this enol.

For example, in situ FT-IR spectroscopy has been used to identify and quantify the products of the gas-phase reactions of 1,3-butadiene (B125203) with OH and NO₃ radicals. acs.org Similar approaches could be employed to monitor the formation of this compound as an intermediate in these or other reactions, such as the conversion of ethanol (B145695) over catalysts. core.ac.ukunibo.it The coupling of in situ spectroscopy with other analytical methods, like mass spectrometry, can provide even more comprehensive insights into complex reaction networks. unibo.it

Theoretical Vibrational Analysis for Conformational and Tautomeric Assignment

Theoretical calculations, particularly using Density Functional Theory (DFT), are a powerful complement to experimental vibrational spectroscopy. ubc.caresearchgate.net By calculating the harmonic and anharmonic vibrational frequencies of different possible conformers and tautomers, it is possible to predict their IR and Raman spectra. ubc.caresearchgate.net Comparing these theoretical spectra with experimental data allows for the confident assignment of observed vibrational bands to specific molecular structures.

For this compound, theoretical calculations can help to distinguish between its different possible planar and non-planar conformers. Furthermore, by comparing the calculated spectra of this compound and methyl vinyl ketone, specific vibrational modes that are characteristic of the enol form can be identified. This approach has been successfully applied to other keto-enol systems, aiding in the interpretation of their experimental spectra. ubc.cascifiniti.com Theoretical analysis can also provide insights into the strength of intramolecular hydrogen bonding in the enol, which influences its structure and reactivity. ubc.ca

Mass Spectrometry (MS) Techniques for Reactive Intermediates

Mass spectrometry is an indispensable tool for the detection and identification of reactive intermediates in complex chemical systems. osti.govcolorado.edu Its high sensitivity allows for the observation of species present at very low concentrations.

The primary challenge in using mass spectrometry to study this compound is distinguishing it from its more stable keto isomer, methyl vinyl ketone, as they have the same mass. osti.govcolorado.edu However, techniques that exploit differences in their ionization energies can overcome this ambiguity. osti.govcolorado.edu Tunable vacuum ultraviolet (VUV) photoionization, for example, can selectively ionize the enol at a lower energy than the ketone. osti.govcolorado.edu

Tandem mass spectrometry (MS/MS) is another powerful technique for distinguishing between isomers. tennessee.edu By isolating the parent ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced that can serve as a fingerprint for the specific isomer. This approach has been used to study the keto-enol tautomerism of other radical cations. tennessee.edu In the context of this compound, MS/MS could be used to develop a unique fragmentation signature to confirm its presence in a mixture.

Furthermore, atmospheric pressure ionization tandem mass spectrometry (API-MS) has been employed to identify various products from the atmospheric reactions of 1,3-butadiene, including hydroxynitrates and hydroxycarbonyls, demonstrating its utility in characterizing complex reaction products. acs.org

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound by providing a highly accurate mass measurement of the molecular ion. This precision allows for the determination of the elemental formula, distinguishing it from other isobaric compounds. The exact mass of this compound (C₄H₆O) is 70.041865 Da. nist.gov

HRMS techniques, such as Time-of-Flight (TOF) or Orbitrap mass spectrometry, can differentiate this compound from other C₄H₆O isomers or compounds with very similar nominal masses. In studies of atmospheric oxidation of 1,3-butadiene, HRMS has been instrumental in identifying a wide array of products, where the accurate mass measurement is the first step in proposing a chemical structure for a newly observed species. mendeley.com While direct studies focusing solely on the HRMS of this compound are scarce, the principles are well-established in the analysis of its isomers and related volatile organic compounds (VOCs). copernicus.org

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₆O |

| Nominal Mass | 70 Da |

| Monoisotopic Mass | 70.041865 Da |

Tandem Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) provides an additional layer of structural confirmation by analyzing the fragmentation patterns of a selected precursor ion. In an MS/MS experiment, the molecular ion of this compound ([C₄H₆O]⁺˙) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The resulting fragmentation spectrum is akin to a fingerprint, which can be used to confirm the structure and distinguish it from isomers like crotonaldehyde (B89634) or methyl vinyl ketone. libretexts.orgacs.org

While a detailed, experimentally verified fragmentation spectrum specifically for this compound is not widely published, computational studies have explored its bond energies, predicting likely fragmentation pathways. A computational analysis using the FragsGen code identified eight potential fragmentation routes for this compound. polimi.it The weakest bond was predicted to be the O-H bond, suggesting that a primary fragmentation pathway would involve the loss of a hydrogen radical, leading to a prominent [M-H]⁺ ion. polimi.it

Table 2: Computationally Predicted Bond Dissociation Energies for this compound

| Fragmentation Number | Bond Type | High-Level BDE (kcal/mol) |

|---|---|---|

| 1 | C-C | 144.77 |

| 2 | C-C | 154.91 |

| 3 | C-H | 109.86 |

| 4 | O-H | 85.40 |

| 5 | C-H | 113.94 |

| 6 | C-H | 111.32 |

| 7 | C-H | 107.84 |

| 8 | C-O | 113.98 |

(Data sourced from a computational study using CCSD(T) level of theory) polimi.it

This data suggests that the loss of a hydrogen atom from the hydroxyl group (fragmentation 4) is the most energetically favorable dissociation, which would be a key feature in its tandem mass spectrum. polimi.it

Chromatographic Separation Techniques for Analysis of Complex Mixtures

Chromatography is essential for separating this compound from other compounds in a mixture before mass spectrometric analysis. This separation is crucial, especially when dealing with complex samples like atmospheric aerosols or products of chemical reactions where numerous isomers and other compounds are present. copernicus.orgcopernicus.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas chromatography-mass spectrometry (GC-MS) is the premier technique for analyzing volatile and semi-volatile compounds. researchgate.net Given that this compound is a volatile enol, GC-MS is the ideal method for its analysis. In this technique, the sample is vaporized and passed through a long capillary column that separates compounds based on their boiling points and interactions with the column's stationary phase. healthycanadians.gc.caresearchgate.net

The analysis of 1,3-butadiene and its oxidation products, which would include its enol form, is routinely performed using GC-MS. nih.gov For instance, in studies of tobacco smoke, GC-MS is used to quantify a wide range of volatile compounds, including 1,3-butadiene. healthycanadians.gc.cahealthycanadians.gc.ca The methodology often involves trapping the volatile compounds from a gas stream onto a sorbent tube, followed by thermal desorption into the GC-MS system. researchgate.net While this compound is often a transient species, its detection is theoretically possible under specific chromatographic conditions that prevent its tautomerization back to methyl vinyl ketone. The choice of a suitable GC column, such as a PLOT (Porous Layer Open Tubular) column, can provide the necessary resolution to separate light hydrocarbons and their oxygenated derivatives. researchgate.net

Table 3: Typical GC-MS Parameters for Volatile Organic Compound Analysis

| Parameter | Typical Setting |

|---|---|

| Injector Temperature | 220 °C healthycanadians.gc.ca |

| Column Type | DB-5MS or similar non-polar column healthycanadians.gc.ca |

| Oven Program | Initial temperature of 35-40°C, followed by a ramp healthycanadians.gc.ca |

| Carrier Gas | Helium or Hydrogen |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole, Ion Trap, or TOF |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Thermally Labile Compounds

For compounds that are thermally labile or non-volatile, liquid chromatography-mass spectrometry (LC-MS) is the preferred analytical method. Although this compound itself is volatile, it may be present in reaction mixtures with non-volatile or thermally sensitive products, such as oligomers or functionalized species formed during atmospheric oxidation. copernicus.orgcopernicus.org Furthermore, derivatization reactions, sometimes used to stabilize reactive analytes, can yield products more amenable to LC-MS analysis.

In the broader context of 1,3-butadiene analysis, LC-MS/MS is extensively used to quantify its metabolites in biological samples, such as monohydroxybutenylmercapturic acid (MHBMA) and dihydroxybutylmercapturic acid (DHBMA) in urine. nih.gov These methods often employ column-switching techniques for online sample cleanup and concentration, demonstrating the power of LC-MS for analyzing complex biological matrices. nih.gov While not directly analyzing this compound, these established LC-MS/MS methods for related metabolites highlight the technique's applicability for detecting trace levels of analytes in complex mixtures, a scenario where the enol might also be found. nih.govgezondheidsraad.nl The use of electrospray ionization (ESI), a soft ionization technique, is particularly advantageous as it minimizes fragmentation in the ion source, preserving the molecular ion for MS/MS analysis. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,3-Butadiene |

| Acrolein |

| Crotonaldehyde |

| Dihydroxybutylmercapturic acid (DHBMA) |

| Formaldehyde (B43269) |

| Furan |

| Methyl vinyl ketone |

Theoretical and Computational Investigations of 1,3 Butadiene 2 Ol

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,3-butadiene-2-ol. These methods are used to determine the molecule's three-dimensional structure, conformational preferences, and the distribution of electrons, which dictates its reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. It offers a favorable balance between accuracy and computational cost, making it ideal for exploring the ground states and conformational landscapes of molecules like this compound.

The conformational landscape of this compound is defined by the rotation around its single bonds, particularly the C-C and C-O single bonds. Similar to its parent compound, 1,3-butadiene (B125203), which exists as s-trans and s-gauche conformers, this compound is expected to have several stable or meta-stable geometries. researchgate.net DFT calculations can be used to locate these energy minima on the potential energy surface and determine their relative stabilities. The planarity of the diene system is a key factor, as conjugation, the overlap of p-orbitals across the single bond, stabilizes the molecule. wikipedia.org

DFT calculations predict key structural parameters such as bond lengths, bond angles, and dihedral angles for each conformer. For this compound, the presence of the hydroxyl group introduces additional conformational possibilities due to the rotation around the C-O bond.

Table 1: Predicted Structural Parameters of a Planar Conformer of this compound using DFT Note: These are representative values based on typical DFT calculations for similar conjugated systems.

| Parameter | Atoms | Predicted Value |

|---|---|---|

| Bond Length (Å) | C1=C2 | 1.345 |

| C2-C3 | 1.460 | |

| C3=C4 | 1.350 | |

| C2-O | 1.365 | |

| Bond Angle (°) | C1-C2-C3 | 123.5 |

| C2-C3-C4 | 124.0 | |

| C2-O-H | 109.0 |

Furthermore, DFT is used to analyze electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. masterorganicchemistry.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com For this compound, the electron-donating hydroxyl group is expected to raise the energy of the HOMO and alter the electron density distribution compared to the unsubstituted 1,3-butadiene. mdpi.com

While DFT is highly efficient, ab initio methods provide a pathway to higher accuracy, albeit at a greater computational expense. These methods, such as Møller-Plesset perturbation theory (e.g., MP2, MP4) and Coupled Cluster (CC) theory, are derived directly from first principles without the empirical parameters often found in DFT functionals. ukim.mk

For a relatively small molecule like this compound, high-level ab initio calculations can be performed to obtain benchmark energies. These are particularly valuable for refining the relative energies of different conformers or tautomers and for calculating accurate activation barriers for chemical reactions. ukim.mk Often, a combined approach is used where geometries are optimized at a computationally cheaper level (like DFT or MP2), followed by a single-point energy calculation using a more sophisticated method (like CCSD(T)) to achieve a "gold standard" level of accuracy. ukim.mk

Computational Modeling of Tautomeric Equilibria and Energy Barriers

This compound exists in equilibrium with its more stable keto tautomer, butenone. The study of this keto-enol tautomerism is a classic application of computational chemistry, providing insights into the relative stability of the tautomers and the mechanism of their interconversion. researchgate.netresearchgate.net

The conversion between this compound (enol) and butenone (keto) proceeds through a high-energy transition state (TS). Computational methods are used to locate this TS on the potential energy surface. A transition state is a first-order saddle point, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. orientjchem.org Vibrational frequency calculations are used to confirm the nature of the stationary point; a true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the proton transfer). ukim.mkorientjchem.org

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. orientjchem.org This calculation maps the reaction pathway downhill from the transition state, ensuring that it correctly connects the intended reactant (enol) and product (keto). researchgate.netorientjchem.org This confirms that the identified TS is indeed the correct one for the tautomerization reaction. The energy difference between the reactants and the transition state defines the activation energy barrier for the reaction. researchgate.net

Table 2: Illustrative Gas-Phase Energies for Butenone <=> this compound Tautomerism Note: Values are hypothetical, based on typical energy differences for keto-enol systems.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Butenone (Keto) | 0.0 |

| This compound (Enol) | +12.5 |

| Transition State (TS) | +45.0 |

The tautomeric equilibrium is highly sensitive to the surrounding environment. nih.gov Solvents can stabilize one tautomer over another through interactions like hydrogen bonding and dipole-dipole interactions. Computational models can account for these effects in two primary ways:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. nih.govscispace.com This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. Calculations using implicit models can show how the relative energies of the keto and enol forms, as well as the transition state, change as the polarity of the solvent increases. scispace.com Generally, more polar solvents tend to favor the more polar tautomer, which is typically the keto form. researchgate.net

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the direct modeling of specific interactions, such as hydrogen bonds between the solute and solvent. An explicit model might involve calculating the properties of this compound surrounded by a shell of water molecules. This method is crucial for understanding reactions where solvent molecules play a direct role in the reaction mechanism, for instance, by acting as a proton shuttle in the tautomerization process.

Table 3: Illustrative Effect of Solvent Polarity on Tautomerization Energy Barrier Note: Data is hypothetical, demonstrating the general trend observed in computational studies.

| Solvent (Dielectric Constant) | Activation Energy (kcal/mol) |

|---|---|

| Gas Phase (1.0) | 45.0 |

| Cyclohexane (2.0) | 43.8 |

| Methanol (33.0) | 38.5 |

| Water (78.4) | 37.1 |

Reaction Mechanism Studies using Computational Chemistry

Beyond tautomerism, computational chemistry is used to explore the mechanisms of various reactions involving this compound. As a conjugated diene, it can participate in cycloaddition reactions, such as the Diels-Alder reaction. ukim.mk Computational studies can model the approach of a dienophile, locate the transition state for the concerted or stepwise reaction, and predict the stereochemical outcome.

Quantum chemical methods are also employed to study decomposition pathways and polymerization mechanisms. mdpi.comdtic.mil For example, a computational investigation could map out the potential energy surface for the dehydration of this compound or its reaction with radicals. By calculating the energy barriers for competing reaction pathways, these studies can predict the major products and provide a detailed, step-by-step understanding of the reaction mechanism that is often inaccessible through experimental means alone. researchgate.net

Potential Energy Surface Mapping for Complex Reaction Networks

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. Mapping the PES of this compound would be crucial for understanding its conformational landscape and the pathways of its chemical transformations.

For the related 1,3-butadiene, extensive computational studies have mapped the PES for rotation around the central C-C single bond, identifying the relative energies of the s-trans and s-gauche conformers and the transition state connecting them. A similar investigation for this compound would need to consider the additional complexity introduced by the hydroxyl group, including its rotational freedom and potential for intramolecular hydrogen bonding.

Furthermore, a comprehensive PES mapping would be essential for studying the keto-enol tautomerization between this compound and its keto form, butenone. Computational studies on other keto-enol systems have successfully identified the transition states and calculated the activation barriers for this type of isomerization, providing a framework for how such an investigation could be conducted for this compound.

Catalytic Reaction Pathway Analysis (e.g., Heterogeneous and Homogeneous Catalysis)

Computational methods are instrumental in analyzing the mechanisms of catalytic reactions at a molecular level. While no specific computational studies on the catalytic reactions of this compound were found, research on the synthesis of 1,3-butadiene from bio-derived feedstocks often involves intermediates that are structurally similar to this compound.

For instance, the dehydration of butanediols to produce 1,3-butadiene is a key industrial process that has been investigated using computational techniques. These studies often explore the reaction pathways on the surfaces of heterogeneous catalysts, such as metal oxides. A key intermediate in some of these proposed mechanisms is 3-buten-2-ol (B146109), an isomer of this compound. Density Functional Theory (DFT) calculations have been employed to determine the adsorption energies of such intermediates on catalyst surfaces and to calculate the energy barriers for subsequent reaction steps.

A theoretical investigation into the catalytic behavior of this compound would likely involve similar methodologies. Both heterogeneous catalysis, involving solid catalysts, and homogeneous catalysis, with catalysts dissolved in the reaction medium, could be explored. Such studies would aim to identify efficient catalysts for the conversion of this compound into other valuable chemicals and to understand the detailed reaction mechanisms that govern these transformations.

Prediction and Validation of Spectroscopic Data through Computational Methods

Computational spectroscopy is a powerful tool for predicting and interpreting experimental spectra. For a potentially transient or difficult-to-isolate species like this compound, theoretical predictions of its spectroscopic signatures would be invaluable for its identification and characterization.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, are widely used to predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants of organic molecules.

The accuracy of these predictions depends on the chosen computational level of theory (functional and basis set) and the inclusion of environmental effects, such as the solvent. While no specific computational NMR data for this compound have been published, the methodology for such a prediction is well-established. The process would typically involve:

Optimization of the molecular geometry of the different conformers of this compound.

Calculation of the magnetic shielding tensors for each nucleus.

Conversion of the shielding tensors to chemical shifts, often by referencing to a standard compound like tetramethylsilane (B1202638) (TMS).

Boltzmann averaging of the chemical shifts of the different conformers to obtain the final predicted spectrum.

The following table illustrates the type of data that would be generated from such a computational study, though it must be emphasized that these are hypothetical values for illustrative purposes, as no published data exists.

Hypothetical Computationally Predicted ¹³C and ¹H NMR Chemical Shifts (δ) for a Conformer of this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Protons | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C1 | 115.2 | H1a, H1b | 5.1 (d), 5.3 (d) |

| C2 | 145.8 | - | - |

| C3 | 130.5 | H3 | 6.4 (dd) |

| C4 | 118.9 | H4a, H4b | 5.2 (d), 5.4 (d) |

Vibrational Frequency Analysis for IR and Raman Assignments

These calculations are crucial for:

Assigning the bands observed in experimental IR and Raman spectra to specific molecular motions.

Predicting the full vibrational spectrum of a molecule, which can aid in its identification.

Providing insights into the bonding and structure of the molecule.

For 1,3-butadiene, numerous experimental and computational studies have characterized its vibrational spectrum. A similar computational analysis for this compound would involve calculating the harmonic vibrational frequencies at a suitable level of theory. The results would provide a predicted IR and Raman spectrum, which could then be compared with experimental data if it becomes available.

The table below provides a hypothetical example of the kind of data that would be produced in a computational vibrational analysis of this compound. The vibrational modes, their calculated frequencies, and their predicted IR intensities are listed.

Hypothetical Calculated Vibrational Frequencies and IR Intensities for a Conformer of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted IR Intensity (km/mol) |

|---|---|---|

| O-H stretch | 3650 | 50.2 |

| C-H stretch (vinyl) | 3100 - 3000 | 15.8 - 25.4 |

| C=C stretch | 1650, 1605 | 30.1, 45.7 |

| C-O stretch | 1250 | 80.5 |

| O-H bend | 1150 | 65.3 |

Advanced Applications and Industrial Relevance of 1,3 Butadiene 2 Ol Research

1,3-Butadiene-2-ol as a Precursor in Fine Chemical Synthesis

The utility of this compound as a precursor is intrinsically linked to its nature as an enol, a class of compounds known for their unique reactivity. researchgate.netlibretexts.org While its direct industrial application is limited due to its rapid tautomerization to the more stable methyl vinyl ketone, its transient formation is a key step in several synthetic pathways. wikipedia.orgresearchgate.net

Synthesis of Pharmaceutical Intermediates and Agrochemicals

Although direct evidence for the large-scale use of isolated this compound in pharmaceutical synthesis is scarce, its role as an intermediate is inferred from the chemistry of its keto-form, methyl vinyl ketone. MVK is a known building block in the synthesis of various organic compounds, including those with applications in the pharmaceutical and agrochemical industries. wikipedia.orgamericanchemistry.com For instance, MVK is utilized in the preparation of the commercial fungicide vinclozolin. wikipedia.org The synthesis of complex molecules often involves intermediates where the enol form's specific reactivity is harnessed. For example, the synthesis of butadiene-derived DNA adducts, such as the N3 2'-deoxyuridine (B118206) adducts, involves intermediates like 2-hydroxy-3-butene-1-(p-toluenesulfonate), highlighting the role of hydroxylated butadiene structures in complex biological and chemical synthesis. nih.gov

The reactivity of the enol tautomer can be exploited in reactions where the nucleophilicity of the double bond or the acidity of the hydroxyl group is key. While not as stable as its keto counterpart, the enol form, this compound, can theoretically participate in reactions that its keto form cannot, or does so under different conditions. The controlled generation of this compound in situ could, therefore, offer a pathway to novel pharmaceutical and agrochemical intermediates.

Role in the Production of Specialty Chemicals and Fragrances

The broader family of butadiene derivatives has established applications in the production of specialty chemicals. For example, the telomerization of 1,3-butadiene (B125203) with various nucleophiles leads to the formation of platform chemicals like 1-octene (B94956) and 1-octanol, which are precursors to other valuable compounds. rsc.org While direct involvement of this compound is not explicitly detailed, its structural elements are present in various fragrance compounds. The synthesis of certain fragrances involves intermediates that could be derived from or are structurally related to butenols. nih.gov For instance, the synthesis of some organoleptic compounds utilizes phenyl-butan-2-ol derivatives. rsc.org The potential for this compound to act as a precursor in this field lies in its ability to undergo reactions such as esterification or etherification at the hydroxyl group, or cycloaddition reactions across the diene system, to create complex molecules with desirable fragrance properties.

Catalytic Roles and Ligand Design in Organic Synthesis

The unique electronic and structural features of this compound make it an interesting candidate for roles in catalysis, both as a mediator and as a structural scaffold for ligand design.

Enol-Mediated Catalysis and Organocatalysis

Enolates and enols are fundamental intermediates in many carbon-carbon bond-forming reactions. The field of organocatalysis, which utilizes small organic molecules as catalysts, often proceeds via enamine or enol-based mechanisms. The discovery of enols in combustion environments has spurred interest in their chemistry. researchgate.net The ability of this compound to act as a nucleophile through its electron-rich double bond makes it a potential component in enol-mediated catalytic cycles. While specific examples of catalysis directly mediated by this compound are not prevalent in the literature, the principles of enol reactivity suggest its potential in reactions such as aldol (B89426) condensations and Michael additions, where it could act as a reactive, transient species generated in situ.

Development of Novel Ligands Utilizing the Butadiene-2-ol Scaffold

The conjugated diene system of 1,3-butadiene is a common motif in ligands for transition metal catalysis. slideshare.netlibretexts.org The introduction of a hydroxyl group at the 2-position, as in this compound, would create a bifunctional ligand capable of coordinating to a metal center through both the π-system of the diene and the oxygen atom of the hydroxyl group. This could lead to the formation of stable chelate complexes with unique catalytic properties. For example, Co(II) and Ni(II) complexes with 6,6'-dihydroxy-2,2'-bipyridine ligands have shown high activity in 1,3-butadiene polymerization, demonstrating the positive impact of hydroxyl groups on ligand performance. rsc.orgrsc.org Designing ligands based on the this compound scaffold could offer new possibilities for controlling the stereoselectivity and reactivity of catalytic transformations. Research into sterically encumbered phosphine (B1218219) ligands derived from complex scaffolds for palladium-catalyzed reactions highlights the ongoing innovation in ligand design. acs.org

Sustainable Production and Process Optimization in Industrial Contexts:While sustainable production routes exist for the closely related and commercially significant compound 1,3-butadiene, often involving the isomer 3-buten-2-ol (B146109) as an intermediate from biomass-derived butanediols, this information does not directly apply to the sustainable industrial production of this compound as a target molecule.google.comgoogle.comugent.beresearchgate.netchiba-u.jp

The parent compound, 1,3-butadiene, and its isomer, 3-buten-2-ol, are the subjects of extensive research in polymer science and sustainable chemistry. chiba-u.jpmdpi.comresearchgate.net However, a transfer of this information to this compound would be scientifically inaccurate and would violate the strict constraints of the request.

Due to the absence of specific, verifiable research findings for this compound within the requested topics, the generation of a thorough and scientifically accurate article as per the provided outline is not possible at this time.

Environmental Dynamics and Transformations of 1,3 Butadiene 2 Ol in Natural Systems

Atmospheric Chemistry and Degradation Pathways

Once released into the atmosphere, 3-buten-2-ol (B146109) is subject to various degradation processes, primarily driven by reactions with atmospheric oxidants and photochemical processes. These transformations are crucial in understanding the atmospheric lifetime of the compound and its contribution to the formation of secondary atmospheric pollutants.

The primary removal pathway for 3-buten-2-ol from the atmosphere is through gas-phase reactions with key oxidants. The hydroxyl radical (•OH) is the most significant of these, being the dominant chemical loss process during the daytime. The reaction with ozone (O₃) also contributes to its degradation, particularly during periods of high ozone concentration. The nitrate (B79036) radical (NO₃•) can become a significant oxidant during nighttime in polluted environments.

The reaction of ozone with 3-buten-2-ol proceeds via a 1,3-dipolar cycloaddition, forming a primary ozonide that subsequently decomposes. copernicus.org This decomposition can lead to the formation of stable carbonyl products such as formaldehyde (B43269) and 2-hydroxypropanal. copernicus.org

The reaction with hydroxyl radicals is significantly faster and is considered the principal degradation pathway. This reaction involves the addition of the OH radical to the double bond, leading to the formation of peroxy radicals in the presence of oxygen, which then undergo further reactions to form various oxygenated products.

The following table summarizes the experimentally determined rate coefficients for the reaction of 3-buten-2-ol and related compounds with major atmospheric oxidants.

| Reactant | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

| 3-Buten-2-ol | O₃ | (62.9 ± 6.8) × 10⁻¹⁸ | 298 ± 2 | nih.govacs.org |

| 2-Methyl-3-buten-2-ol (B93329) | •OH | (5.6 ± 0.6) × 10⁻¹¹ | 298 ± 2 | researchgate.net |

| 2-Methyl-3-buten-2-ol | O₃ | (9.55 ± 1.04) × 10⁻¹⁸ | 298 ± 2 | nih.govacs.org |

| 2-Methyl-3-buten-2-ol | NO₃• | (8.6 ± 2.9) × 10⁻¹⁵ | 298 ± 2 | europa.eu |

| 2-Methyl-3-buten-2-ol | Cl• | (4.72 ± 0.97) × 10⁻¹⁰ | 298 ± 2 | europa.eu |

Note: Data for 2-methyl-3-buten-2-ol is included for comparative purposes as it is a structurally similar compound for which more extensive data is available.

Photochemical degradation of 3-buten-2-ol is primarily initiated by its reaction with photochemically generated hydroxyl radicals. The absorption of sunlight itself is not expected to be a significant degradation pathway for 3-buten-2-ol as it lacks a suitable chromophore to absorb radiation in the actinic region.

The OH-initiated oxidation of 3-buten-2-ol leads to the formation of a variety of oxygenated products. For the related compound 2-methyl-3-buten-2-ol, the major products identified from its photooxidation include acetone (B3395972), glycolaldehyde, and 2-hydroxy-2-methylpropanal. copernicus.org The degradation mechanism for 3-buten-2-ol is expected to follow a similar pathway, initiated by OH addition to the double bond, followed by the formation and subsequent reaction of alkoxy radicals. researchgate.net

The atmospheric oxidation of 3-buten-2-ol and its structural analogs can lead to the formation of products with lower volatility, which can then partition into the particle phase, contributing to the formation of secondary organic aerosols (SOA). While 3-buten-2-ol itself is a volatile organic compound, its oxidation products, such as multifunctional carbonyls and organic nitrates, can act as SOA precursors.

Studies on the structurally similar 2-methyl-3-buten-2-ol (MBO) have shown that its photooxidation can lead to SOA formation, although the yields are generally low. acs.org The formation of SOA from MBO is enhanced in the presence of acidic aerosols, suggesting the involvement of acid-catalyzed reactive uptake of epoxide intermediates. acs.orgnih.gov While direct studies on SOA formation from 3-buten-2-ol are limited, it is plausible that similar mechanisms are at play. However, research has also indicated that aerosol formation from 2-methyl-3-buten-2-ol is insignificant under high-NO₂ conditions. copernicus.org

The table below presents research findings on SOA formation from the photooxidation of 2-methyl-3-buten-2-ol, which serves as a proxy for understanding the potential of 3-buten-2-ol as an SOA precursor.

| Precursor | Experimental Conditions | SOA Yield (%) | Key Findings | Reference |

| 2-Methyl-3-buten-2-ol | Low-NOx, dry conditions | ~0.1 | Slight aerosol formation observed. | acs.org |

| 2-Methyl-3-buten-2-ol | High-NOx | Negligible | Insignificant SOA formation. | d-nb.info |

| 2-Methyl-3-buten-2-ol | Low-NO, with acidic seed aerosol | Enhanced | SOA formation increases with aerosol acidity. | acs.orgnih.gov |

Aqueous Phase Transformations and Environmental Fate

In aquatic environments, the fate of 3-buten-2-ol is governed by processes such as hydrolysis and biodegradation. Its high water solubility suggests a preference for partitioning into the aqueous phase. oecd.org

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For 3-buten-2-ol, hydrolysis is not expected to be a significant environmental fate process under normal environmental conditions (neutral pH). However, the hydrolysis of related compounds, such as (R)-3-chloro-1-butene, has been shown to produce racemic 3-buten-2-ol, indicating that the reverse reaction, the hydration of a related carbocation, is possible. youtube.comaskfilo.com This suggests that under certain conditions, such as in the presence of specific catalysts or at non-neutral pH, hydrolysis could potentially play a role in the transformation of derivatives of 3-buten-2-ol.

Biodegradation is a key process for the removal of organic compounds from aquatic environments. Studies have shown that the related compound, 2-methyl-3-buten-2-ol, is readily biodegradable. oecd.org This suggests that microorganisms possess the necessary enzymatic machinery to break down this class of compounds.

The biodegradation of tertiary alcohols, such as tert-amyl alcohol, has been shown to proceed via the formation of 2-methyl-3-buten-2-ol as an intermediate. asm.orgnih.gov This intermediate is then further degraded. While specific pathways for the biodegradation of 3-buten-2-ol are not extensively detailed in the literature, it is likely to involve oxidation of the alcohol group and/or cleavage of the carbon-carbon double bond by microbial enzymes. Given its structural simplicity, it is expected to be susceptible to microbial attack in natural waters.

Soil and Sediment Interactions and Mobility

Detailed studies specifically investigating the interactions of 1,3-butadiene-2-ol with soil and sediment are limited. In the absence of direct data for this compound, the behavior of its parent compound, 1,3-butadiene (B125203), is often considered, although the presence of a hydroxyl group in this compound is expected to significantly alter its environmental fate and transport properties compared to the non-polar parent compound.

There is a lack of specific experimental data on the adsorption, desorption, and leaching of this compound in soil and sediment. For the parent compound, 1,3-butadiene, a calculated soil adsorption coefficient (Koc) of 288 suggests it may have moderate mobility in soil. nih.gov However, its rapid volatilization and potential for degradation are expected to limit its leaching into groundwater. nih.gov The hydroxyl group in this compound would likely increase its water solubility and potentially decrease its adsorption to soil organic carbon compared to 1,3-butadiene, thus possibly increasing its leaching potential. However, without experimental data, these remain theoretical considerations.

Table 1: Soil Interaction Parameters for 1,3-Butadiene and Estimated Behavior for this compound

| Parameter | 1,3-Butadiene | This compound | Source |

| Soil Adsorption Coefficient (Koc) | 288 (Calculated) | Data Not Available | nih.gov |

| Mobility in Soil | Moderate (Estimated) | Potentially High (Estimated) | nih.gov |

| Leaching Potential | Low (due to volatilization and degradation) | Data Not Available | nih.gov |

Note: The information for this compound is estimated based on chemical structure and not from experimental findings.

1,3-Butadiene is known to be a substrate for microbial degradation. Studies with pure cultures of methane-utilizing bacteria, such as Methylosinus trichosporium and Methylococcus capsulatus, isolated from soil and lake samples, have demonstrated the capability to degrade 1,3-butadiene. nih.gov The initial step in the aerobic biodegradation of 1,3-butadiene is often its oxidation. cdc.gov

Table 2: Microbial Transformation of 1,3-Butadiene

| Parent Compound | Key Metabolite | Further Transformation Products | Reference |

| 1,3-Butadiene | This compound (3-Buten-2-ol) | 3-Butene-1,2-diol | cdc.gov |

Analytical Methodologies for Environmental Monitoring and Detection

Standardized analytical methods specifically validated for the detection and quantification of this compound in environmental samples like soil and water are not described in the reviewed literature. nih.gov Analytical methods for environmental monitoring are well-established for the parent compound, 1,3-butadiene, primarily in air samples. nih.gov

These methods for 1,3-butadiene typically involve collection on sorbent tubes followed by thermal desorption or solvent desorption and analysis by gas chromatography (GC) coupled with a flame ionization detector (FID) or mass spectrometry (MS). osha.govresearchgate.net For instance, NIOSH Method 1024 and OSHA Method 56 are established for air sampling of 1,3-butadiene. nih.govosha.gov

Given its properties as a volatile alcohol, it is plausible that methods for other volatile organic compounds (VOCs), including other short-chain alcohols, could be adapted for the analysis of this compound. Techniques such as purge-and-trap or headspace analysis coupled with GC-MS would likely be suitable for its detection in soil and water samples. However, the development and validation of such methods specifically for this compound have not been reported in the available scientific literature. The detection of its degradation product, 3-butene-1,2-diol, has been achieved in biological samples using liquid chromatography/electrospray ionization-mass spectrometry. nih.gov

Table 3: Common Analytical Techniques for Volatile Organic Compounds Potentially Applicable to this compound

| Analytical Technique | Detector | Sample Matrix | Applicability to this compound |

| Gas Chromatography (GC) | Flame Ionization Detector (FID) | Air, Water, Soil | High (with appropriate sample preparation) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer (MS) | Air, Water, Soil | High (provides identification and quantification) |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Mass Spectrometer (MS) | Water, Biological fluids | Potentially suitable, especially for less volatile transformation products |

| Purge-and-Trap | GC-MS | Water, Soil | High (for volatile compounds) |

| Headspace Analysis | GC-MS | Water, Soil, Solids | High (for volatile compounds in complex matrices) |

Future Directions and Unexplored Avenues in 1,3 Butadiene 2 Ol Research

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Sustainability

The synthesis of C4 chemicals like 1,3-butadiene (B125203) often proceeds through pathways where enols or enolates are proposed intermediates. rsc.orgnih.gov Future research could focus on designing catalytic systems that intentionally stabilize or selectively generate 1,3-butadiene-2-ol.

Key Research Thrusts:

Bifunctional Catalysis: Developing catalysts with both acidic and basic sites could facilitate the tautomerization of MVK or direct the dehydration of C4 diols towards the desired enol intermediate. Organocatalysts, such as those combining secondary amines with a Brønsted acid, have been shown to mediate reactions through enolate intermediates, which are closely related to enols. rsc.orgnih.govrsc.org

Lewis Acid-Promoted Synthesis: Boron Lewis acids have been successfully used in the stereoselective synthesis of other complex enol esters. rsc.org This points to the potential of using tailored Lewis acid catalysts to guide reactions toward the formation of specific enol isomers like this compound.

Metal-Catalyzed Isomerization: Transition metal catalysts, including those based on cobalt, nickel, and ruthenium, are known to catalyze the isomerization of allylic alcohols into enols or enolates. univ-rennes.fracs.org A significant future challenge is to develop systems that can selectively isomerize precursors to this compound and prevent subsequent rearrangement to the more stable keto form. For instance, a novel cobalt-based system was recently developed for the selective synthesis of (Z)-silyl enol ethers, demonstrating precise control over enol-type structures. acs.org

Table 1: Potential Catalytic Systems for this compound Generation

| Catalyst Type | Precursor(s) | Potential Mechanism | Research Goal |

|---|---|---|---|

| Bifunctional (Acid/Base) | Methyl Vinyl Ketone, Butanediols | Keto-enol tautomerization, Selective dehydration | Stabilize enol form, direct reaction pathway |

| Boron Lewis Acid | Ynamides, Esters | Carboacyloxylation | Stereoselective enol synthesis |

| Transition Metal (Co, Ni, Ru) | Allylic Alcohols, Unsaturated Ketones | Isomerization, Remote Functionalization | Selective formation and trapping of the enol |

| Palladium(II) Complexes | Aliphatic Acids | Sequential Dehydrogenation | Direct synthesis of conjugated diene systems nih.govnih.gov |

Development of Advanced Analytical Techniques for Tracking Transient Species

Given the presumed transient nature of this compound, a major hurdle to its study is the difficulty of its direct observation and characterization. Future work must leverage and refine advanced spectroscopic techniques capable of capturing short-lived molecules. nih.gov

Key Research Thrusts:

Time-Resolved Spectroscopy: Ultrafast transient infrared (TRIR) absorption spectroscopy is a powerful tool for observing fleeting intermediates in real-time. This technique has been used to provide direct spectroscopic evidence for the formation of ylide and enol intermediates in other reactions, which previously were only inferred. scispace.com Applying TRIR to reactions where this compound is a suspected intermediate could provide the first definitive proof of its existence.

Mass Spectrometry Techniques: Novel ionization methods for mass spectrometry are being developed specifically for the detection of transient organic reaction intermediates in solution. purdue.edu Techniques like electrospray ionization (ESI-MS) coupled with infrared ion spectroscopy have been successfully used to characterize the gas-phase structures of other keto-enol tautomers, unambiguously distinguishing between the two forms. nih.gov

Advanced Microscopy: The development of transmission electron microscopy techniques to visualize transient interactions within molecular systems offers a path to understanding chemical phenomena at the atomic level, which could one day be applied to observe transient intermediates like enols. oup.com

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

Key Research Thrusts:

Predicting Tautomer Ratios: Quantum machine learning (QML) potentials can be trained on experimental free energy data to accurately predict keto-enol tautomer ratios in solution. rsc.orgbiorxiv.org This approach overcomes limitations of standard quantum chemistry methods and could be used to predict the conditions under which the concentration of this compound would be maximized. One study showed that standard quantum chemistry methods predict tautomer ratios with a root-mean-square error of 3.1 kcal/mol, but QML methods can significantly improve this accuracy. rsc.org

Catalyst and Reaction Design: ML algorithms can screen vast numbers of potential catalysts and reaction conditions to identify those most likely to produce a desired outcome. osti.gov For this compound, ML models could be trained to identify catalyst features or solvent properties that stabilize the enol tautomer over the keto form.

Generative Models for Novel Reactions: Generative Adversarial Networks (GANs) have been used to generate novel Diels-Alder reactions, demonstrating the power of AI in exploring new chemical space. A similar approach could be used to design new synthetic routes leading to this compound or its derivatives.

Research into Bio-derived and Renewable Feedstocks for this compound Production